molecular formula C11H19NO B1269787 3-(Aminomethyl)adamantan-1-ol CAS No. 67496-96-2

3-(Aminomethyl)adamantan-1-ol

Cat. No.: B1269787
CAS No.: 67496-96-2
M. Wt: 181.27 g/mol
InChI Key: RYKCTCWOWSGKPH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its rigid and bulky structure. The presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework makes this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Aminomethyl)adamantan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of amantadine (1-aminoadamantane) followed by reduction and hydroxylation. The steps are as follows:

    Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform the nitration reaction, resulting in a nitrated intermediate.

    Reduction: The nitrated intermediate is reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to obtain the corresponding amine.

    Hydroxylation: The amine is then subjected to hydroxylation under alkaline conditions to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally high, often exceeding 80%, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)adamantan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted adamantane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

3-(Aminomethyl)adamantan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-adamantanol
  • 3-Amino-1-adamantanol
  • 1-Amino-3-hydroxyadamantane

Comparison

3-(Aminomethyl)adamantan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the adamantane framework. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structure provides enhanced stability and rigidity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(aminomethyl)adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKCTCWOWSGKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vigorously stirred mixture of concentrated sulfuric acid (22.7 mL) and 65% nitric acid (2.3 mL) at 0° C. was added C-adamantan-1-yl-methylamine (2.0 g, 12.12 mmol) dropwise. The reaction mixture was stirred for 2 h at 0° C., warmed to room temperature and stirred at that temperature for 24 h, cooled to 0° C. and slowly quenched with ice (10.8 g). The mixture was allowed to warm to ambient as ice melts overnight, cooled to 0° C. again and treated with sodium hydroxide (50 g) in small portions. The resulting brownish paste was filtered, and the filter cake was rinsed with DCM (200 mL). After separation, the organic layer was washed with brine (2×20 mL), dried over sodium sulfate, filtered and concentrated to give a white solid (1.09 g). (m/z): [M+H]+ calcd for C11H19N 182.2; found 182.2.
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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